Sugammadex Monobromo Impurity

Monobromo sugammadex impurity HPLC resolution Process-related impurity

Sugammadex Monobromo Impurity (CAS 2412952‑86‑2), systematically named Heptakis(6‑S‑(2‑carboxyethyl)‑6‑thio)‑mono(6‑S‑bromo)cyclomaltooctaose, is a process‑specific, single‑halogen substituted derivative of sugammadex (modified γ‑cyclodextrin) that carries one bromine atom in place of a single 3‑mercaptopropionic acid side chain [REFS‑1]. With a molecular formula of C₆₉H₁₀₇BrO₄₆S₇ and a free‑acid molecular weight of 1976.9 g/mol, it is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines for use in analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) filings [REFS‑2][REFS‑3].

Molecular Formula C69H107BrO46S7
Molecular Weight 1976.9 g/mol
Cat. No. B13429892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSugammadex Monobromo Impurity
Molecular FormulaC69H107BrO46S7
Molecular Weight1976.9 g/mol
Structural Identifiers
SMILESC(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O
InChIInChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1
InChIKeyJSMUVDCEKMHWBG-NEMVPCEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sugammadex Monobromo Impurity (CAS 2412952-86-2): Core Structural Identity for ANDA Reference Standard Sourcing


Sugammadex Monobromo Impurity (CAS 2412952‑86‑2), systematically named Heptakis(6‑S‑(2‑carboxyethyl)‑6‑thio)‑mono(6‑S‑bromo)cyclomaltooctaose, is a process‑specific, single‑halogen substituted derivative of sugammadex (modified γ‑cyclodextrin) that carries one bromine atom in place of a single 3‑mercaptopropionic acid side chain [REFS‑1]. With a molecular formula of C₆₉H₁₀₇BrO₄₆S₇ and a free‑acid molecular weight of 1976.9 g/mol, it is supplied as a fully characterized reference standard compliant with ICH and pharmacopoeial guidelines for use in analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) filings [REFS‑2][REFS‑3].

Why Sugammadex Monobromo Impurity Cannot Be Interchanged with Its Closest Structural Analogs


The Sugammadex Monobromo Impurity superficially resembles other single‑point substitution impurities such as the monohydroxy, monochloro, or monoiodo analogs, but the bromine substitution creates a unique chromatographic profile and mass spectrometric signature that are not replicated by any other halogen or hydroxyl variant [REFS‑1]. Regulatory guidance (ICH Q3A/Q3B) requires each process‑related impurity exceeding the identification threshold to be individually resolved and quantified [REFS‑2]; using an incorrect analog risks co‑elution, erroneous quantification, and failure of the ANDA chromatographic purity test. The monobromo impurity originates from incomplete substitution of the octakis(6‑bromo‑6‑deoxy)‑γ‑cyclodextrin precursor and must be specifically controlled because its retention behavior and response factor differ measurably from the corresponding chloro, hydroxy, and di‑bromo species [REFS‑3].

Quantitative Differentiation Evidence for Sugammadex Monobromo Impurity Against Closest Comparator Impurities


Monobromo vs. Monochloro Impurity: Bromine Provides Enhanced Chromatographic Resolution and Distinctive Isotopic Pattern for LC‑MS Confirmation

Sugammadex Monobromo Impurity (MW 1976.9) exhibits a characteristic ¹⁰Br/¹¹Br doublet isotopic signature in mass spectrometry that is entirely absent in the monochloro analog (MW ~1932.5), enabling unambiguous identification via LC‑MS even when the two compounds show similar HPLC retention [REFS‑1]. In a validated RP‑HPLC method for sugammadex sodium process impurities, the LOD values for sugammadex‑related impurities range from 0.015 % to 0.055 %, and the monobromo impurity can be individually resolved from co‑occurring process impurities (monochloro, monohydroxy) using a C18 stationary phase with a phosphate‑buffer/acetonitrile gradient, achieving resolution factors (Rs) > 1.5 between adjacent impurity peaks [REFS‑2]. By contrast, substituting the monobromo reference standard with the monochloro compound introduces a mass shift of approximately 44 Da and loss of the diagnostic bromine isotope pattern, which precludes accurate peak identification in mass‑directed purity analysis [REFS‑1].

Monobromo sugammadex impurity HPLC resolution Process-related impurity Quality control

Monobromo Impurity vs. Octakis(6‑bromo‑6‑deoxy)‑γ‑cyclodextrin: Structural Intermediacy in the Synthetic Pathway Demands a Single‑Bromine Reference

The monobromo impurity is a partially substituted process intermediate that arises when the nucleophilic displacement of the octakis(6‑bromo‑6‑deoxy)‑γ‑cyclodextrin precursor with 3‑mercaptopropionic acid stops before complete conversion [REFS‑1]. Patent data explicitly report the observation of mono‑ and di‑bromo impurities during sugammadex sodium synthesis when aqueous NaOH is used as the base, but the fully brominated octakis‑bromo precursor (CAS 53784‑84‑2) is a starting material, not an API‑stage impurity [REFS‑2]. Using the octakis‑bromo intermediate as a spiking standard in API release testing overestimates the molecular weight by ~200 Da per additional bromine and misrepresents the retention time region where process impurities actually appear [REFS‑3]. The monobromo impurity therefore provides the correct mass (1976.9) and retention time for the mono‑brominated species that is actually observed in the API.

Sugammadex brominated intermediate Process-related impurity Synthetic pathway ANDAs

Monobromo Impurity vs. Monohydroxy Sugammadex: Process‑Specific Impurity Control with Quantified Acceptance Limits in the Patent Literature

The monohydroxy impurity (CAS 2376607‑99‑5) is the most prevalent process‑related impurity in sugammadex sodium synthesis, arising from incomplete bromination of the γ‑cyclodextrin starting material, whereas the monobromo impurity originates from incomplete subsequent thiolation [REFS‑1]. The improved process patent explicitly differentiates the two: final API must contain less than 1.0 % monohydroxy sugammadex sodium and less than 0.15 % of any other known or unknown impurity (which encompasses monobromo and dibromo species) by HPLC [REFS‑2]. This distinct acceptance criterion means two separate reference standards – monohydroxy and monobromo – are mandatory for release testing; the monohydroxy standard cannot substitute for the monobromo standard because the two impurities occupy different retention time windows and are present at different abundance levels in the API [REFS‑2][REFS‑3].

Monohydroxy sugammadex impurity Process impurity control HPLC purity specification Brominated cyclodextrin

Monobromo Impurity as a Required Peak Marker for ICH‑Compliant Forced Degradation Studies vs. Oxidative Degradation Impurities

During forced degradation studies of sugammadex sodium under ICH Q1A(R2) conditions, oxidative stress generates disulfoxide and sulfoxide‑sulfinic acid impurities that are structurally and chromatographically distinct from the process‑related monobromo impurity [REFS‑1]. A validated stability‑indicating RP‑HPLC method demonstrates that process‑derived impurities (including monobromo species) are baseline‑resolved from oxidative degradation products, with analytical solution stability confirmed over 75 hours at 5 °C [REFS‑2]. If a monohydroxy or monosulfoxide impurity standard is used to identify the monobromo peak during stability testing, the retention time match will fail and the degradation product profile will be incorrectly assigned, potentially masking the appearance of genuine degradation products that co‑elute with the misassigned peak [REFS‑2].

Degradation impurity profiling ICH Q1A stability Forced degradation Sugammadex monobromo

Critical Procurement‑Driven Application Scenarios for Sugammadex Monobromo Impurity


ANDA Chromatographic Purity Method Validation Requiring Individual Process Impurity Markers

Generic drug developers filing an ANDA for sugammadex sodium must validate an HPLC method capable of resolving and quantifying every process‑related impurity above the ICH identification threshold. The monobromo impurity reference standard is specifically required because the patented manufacturing process generates mono‑brominated intermediates observable by HPLC. Using the monochloro or monohydroxy analog in its place produces a retention time mismatch, invalidating the peak identification and potentially triggering a Refuse‑to‑File letter. The monobromo standard’s certified purity, full characterization package (NMR, HRMS, HPLC‑UV), and certificate of analysis (CoA) provide the documentary traceability required by ANDA reviewers [REFS‑1].

Forced Degradation and Stability‑Indicating Method Development per ICH Q1A

Stability‑indicating HPLC methods must demonstrate that all process impurities are resolved from degradation products formed under oxidative, thermal, and photolytic stress. The monobromo impurity serves as one of several process‑impurity markers that must be chromatographically separated from oxidative degradants such as mono‑ and di‑sulfoxide species. The validated RP‑HPLC method described in Chromatographia (2022) achieves baseline resolution between these classes with LOD values of 0.015–0.055 %, confirming that the monobromo impurity does not co‑elute with degradation products under the prescribed conditions [REFS‑2].

Mass Spectrometry‑Based Peak Identity Confirmation in QC Release Testing

When an unknown peak is observed in the HPLC chromatogram of a sugammadex sodium API batch at the 0.15 % level or above, the QC laboratory can unambiguously confirm whether the peak corresponds to the monobromo impurity by spiking the authentic reference standard and verifying retention time and mass spectral match. The characteristic ⁷⁹Br/⁸¹Br isotopic doublet provides a confirmatory mass spectral fingerprint that distinguishes the monobromo impurity from all other mono‑substituted impurities (monochloro, monohydroxy, monoiodo) with a mass accuracy of < 5 ppm using QTOF instrumentation [REFS‑3].

Drug Master File (DMF) and CEP Filing Requiring Full Impurity Characterization

Active pharmaceutical ingredient manufacturers submitting a Drug Master File (DMF) or Certificate of Suitability (CEP) for sugammadex sodium must provide a comprehensive impurity profile that includes individually characterized reference standards for each named process impurity. The monobromo impurity, which may be detectable in early‑stage development batches at levels up to 0.59 % depending on the synthetic route, must be reported with full structural characterization (1D/2D NMR, HRMS) and a validated quantitative method. Procurement of the pre‑characterized impurity reference standard from a qualified vendor accelerates the DMF compilation timeline and reduces the internal analytical chemistry burden [REFS‑4].

Quote Request

Request a Quote for Sugammadex Monobromo Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.